REACTION_CXSMILES
|
[C:1]([C:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([Br:14])[CH:10]=2)[O:5][CH:4]=1)#N.N([O-])=[O:16].[Na+].[OH2:19]>S(=O)(=O)(O)O>[Br:14][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[O:19][CH:1]=[C:3]([C:4]([OH:16])=[O:5])[C:12]2=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=COC2=CC=C(C=C2C1=O)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained
|
Type
|
TEMPERATURE
|
Details
|
by cooling at 15°
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed at 70° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
FILTRATION
|
Details
|
hot-filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate then evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from chloroform
|
Type
|
CUSTOM
|
Details
|
to obtain the heading compound, m.p. 260°-264°
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(C(=COC2=CC1)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |